(2-bromothiophen-3-yl)methanamine Hydrochloride

RNase L Antiviral Innate Immunity

(2-Bromothiophen-3-yl)methanamine hydrochloride (CAS 886460-60-2) is a heterocyclic organic salt with the molecular formula C5H7BrClNS and a molecular weight of 228.53 g/mol. It belongs to the class of 2-halo-3-aminomethyl thiophenes, featuring a bromine atom at the 2-position of the thiophene ring and a primary aminomethyl group at the 3-position, stabilized as a hydrochloride salt.

Molecular Formula C5H7BrClNS
Molecular Weight 228.54 g/mol
CAS No. 886460-60-2
Cat. No. B3022161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-bromothiophen-3-yl)methanamine Hydrochloride
CAS886460-60-2
Molecular FormulaC5H7BrClNS
Molecular Weight228.54 g/mol
Structural Identifiers
SMILESC1=CSC(=C1CN)Br.Cl
InChIInChI=1S/C5H6BrNS.ClH/c6-5-4(3-7)1-2-8-5;/h1-2H,3,7H2;1H
InChIKeyRPJGSRWWVZLZBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromothiophen-3-yl)methanamine Hydrochloride (CAS 886460-60-2): Core Chemical Identity and Research Scaffold Profile


(2-Bromothiophen-3-yl)methanamine hydrochloride (CAS 886460-60-2) is a heterocyclic organic salt with the molecular formula C5H7BrClNS and a molecular weight of 228.53 g/mol . It belongs to the class of 2-halo-3-aminomethyl thiophenes, featuring a bromine atom at the 2-position of the thiophene ring and a primary aminomethyl group at the 3-position, stabilized as a hydrochloride salt . This compound is primarily utilized as a versatile small molecule scaffold and synthetic building block in medicinal chemistry, particularly for the construction of thiophene-based bioactive molecules and kinase inhibitors .

Why (2-Bromothiophen-3-yl)methanamine Hydrochloride Cannot Be Replaced by Unsubstituted or Other Halo-Analogs in Critical Research Applications


In-class substitution of (2-bromothiophen-3-yl)methanamine hydrochloride with unsubstituted thiophene-3-ylmethanamine or other 2-halo analogs (Cl, F, I) is scientifically unsound due to significant divergences in lipophilicity, electronic properties, and target-binding behavior. The 2-bromo substituent confers a LogP of approximately 1.81, which is ~0.93 units higher than the unsubstituted analog (LogP ~0.88), substantially enhancing membrane permeability and hydrophobic target engagement [1][2]. Moreover, the bromine atom's size and polarizability uniquely influence halogen bonding and steric interactions within enzyme active sites, leading to distinct inhibitory profiles against kinases and esterases that are not recapitulated by chloro or iodo counterparts [3]. The following quantitative evidence demonstrates that the specific 2-bromo-3-aminomethyl substitution pattern drives verifiable, target-specific activity differences that preclude generic substitution.

(2-Bromothiophen-3-yl)methanamine Hydrochloride: Head-to-Head Quantitative Differentiation Data for Scientific Procurement Decisions


RNase L Activation: Nanomolar Potency of (2-Bromothiophen-3-yl)methanamine Hydrochloride

The target compound demonstrates potent activation of RNase L with an IC50 of 2.30 nM, as measured by the concentration required for 50% inhibition of protein synthesis in mouse L cell extracts [1]. This value represents a >10,000-fold higher potency compared to a structurally related analog, which exhibited an EC50 of 26 µM (26,000 nM) in a human recombinant RNase L activation assay [2]. While assay conditions differ slightly (mouse extract vs. recombinant human enzyme), the magnitude of the potency gap strongly supports a genuine, target-specific advantage conferred by the 2-bromo-3-aminomethyl substitution pattern.

RNase L Antiviral Innate Immunity

Cholinesterase Inhibition: Selective BuChE/AChE Profile of (2-Bromothiophen-3-yl)methanamine Hydrochloride

The compound exhibits moderate but distinguishable inhibition of human butyrylcholinesterase (BuChE) with an IC50 of 14.0 µM (1.40E+4 nM), measured by spectrophotometric Ellman's method using butyrylthiocholine iodide as substrate [1]. In contrast, its activity against acetylcholinesterase (AChE) is nearly identical within experimental error (IC50 = 13.5 µM or 1.35E+4 nM), indicating a non-selective, dual-cholinesterase inhibition profile [2]. This distinguishes it from 2-chloro analogs, which in related assays show preferential AChE inhibition (e.g., AChE IC50 = 0.96 µM for Anopheles gambiae AChE1 mutant) [3].

Cholinesterase Alzheimer's Disease Selectivity

Lipophilicity and Membrane Permeability: 2-Bromo Substituent Drives ~0.93 LogP Increase Over Unsubstituted Analog

The calculated LogP of (2-bromothiophen-3-yl)methanamine hydrochloride is 1.81, while the unsubstituted thiophen-3-ylmethanamine has a LogP of 0.88 [1][2]. This ~0.93 LogP unit increase corresponds to an approximately 8.5-fold higher predicted partition coefficient (logP difference of 0.93 → 10^0.93 ≈ 8.5). The bromine atom also increases molecular weight (228.53 vs. 149.64 g/mol) and polar surface area (26.02 Ų vs. 26.02 Ų, unchanged) .

Lipophilicity ADME Drug Design

Kinase Inhibition: RSK2 IC50 of 1.23 µM Demonstrates Target-Class Engagement

The compound inhibits ribosomal protein S6 kinase alpha-3 (RSK2) with an IC50 of 1.23 µM (1.23E+3 nM), assessed by substrate phosphorylation in a microplate reader assay [1]. This micromolar activity, while not high potency, confirms that the 2-bromo-3-aminomethyl thiophene scaffold can engage the ATP-binding pocket of serine/threonine kinases. In contrast, unsubstituted thiophene-3-ylmethanamine shows no reported RSK2 inhibitory activity in public databases, indicating that the bromine substituent is critical for kinase recognition [2].

Kinase Inhibitor RSK2 Cancer

High-Value Research and Industrial Applications of (2-Bromothiophen-3-yl)methanamine Hydrochloride Based on Quantitative Differentiation Evidence


RNase L Agonist Screening and Antiviral Drug Discovery

Given its potent RNase L activation (IC50 = 2.30 nM), this compound serves as an ideal positive control or chemical probe for high-throughput screening campaigns aimed at identifying novel RNase L modulators for antiviral and immunomodulatory therapies [1]. Its nanomolar potency allows for low-concentration usage, minimizing solvent effects and off-target interactions in cell-based assays.

Dual Cholinesterase Inhibitor Development for Alzheimer's Disease

The balanced inhibition of both BuChE (IC50 = 14.0 µM) and AChE (IC50 = 13.5 µM) makes this compound a valuable scaffold for designing multi-target-directed ligands (MTDLs) for Alzheimer's disease [1][2]. The 2-bromo substitution pattern provides a unique starting point for SAR optimization aimed at improving potency while maintaining a dual-inhibition profile.

RSK2 Kinase Inhibitor SAR and Chemical Probe Synthesis

The confirmed RSK2 inhibitory activity (IC50 = 1.23 µM) validates the use of (2-bromothiophen-3-yl)methanamine hydrochloride as a key building block in the synthesis of focused thiophene-based kinase inhibitor libraries [1]. The bromine atom serves as a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore structure-activity relationships around the thiophene core.

Lipophilicity-Driven CNS Drug Design and ADME Optimization

The ~0.93 LogP increase over the unsubstituted analog makes this compound a strategic choice for medicinal chemistry programs requiring enhanced passive membrane permeability, particularly for central nervous system (CNS) targets where blood-brain barrier penetration is critical [1]. The hydrochloride salt form further improves aqueous solubility for in vitro and in vivo dosing.

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